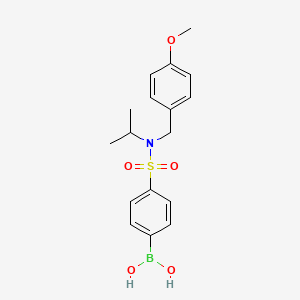
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Overview
Description
“4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a synthetic molecule with the CAS Number: 913835-96-8 . It has a linear formula of C17H22BNO5S . The molecule has a molecular weight of 363.24 . It is used as a coupling catalyst in the synthesis of a number of organic compounds .
Molecular Structure Analysis
The InChI code for the molecule is 1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 . This indicates the molecular structure of the compound.Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the addition of b–h over an unsaturated bond is known to occur with syn-selectivity and proceed in an anti-markovnikov manner .
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of the compound.
Result of Action
In the context of sm cross-coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds .
Action Environment
The stability and reactivity of boronic acids, such as phenylboronic acid, can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Advantages and Limitations for Lab Experiments
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid has several advantages when used in laboratory experiments. It is highly soluble in water, stable, and non-toxic. It also has a low cost and can be easily synthesized. The main limitation of this compound is that its effects on the human body are not yet fully understood, so further studies are needed to determine its safety.
Future Directions
There are several potential future directions for research on 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid. These include further studies to understand its biochemical and physiological effects, as well as its potential applications in drug development. Another area of research could be to explore the use of this compound as a catalyst for the synthesis of other compounds. Additionally, research could be conducted on the use of this compound as an inhibitor of enzymes, and as a reagent for the detection of sugar molecules. Finally, further studies could be conducted to explore the use of this compound as a ligand for the preparation of metal complexes.
Scientific Research Applications
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid has been used in various scientific research applications. It has been used as a boronate ligand for the synthesis of polymers, as an inhibitor of enzymes, and as a reagent for the detection of sugar molecules. This compound has also been used as a catalyst in organic synthesis, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of polymers.
properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUMPATZIWTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657170 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-96-8 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



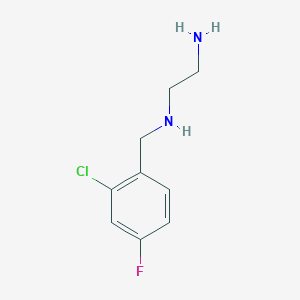
![4-{[5-(4-Methoxyphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386981.png)
![[4-(3,3-Diethoxypropoxy)phenyl]boronic acid](/img/structure/B1386982.png)
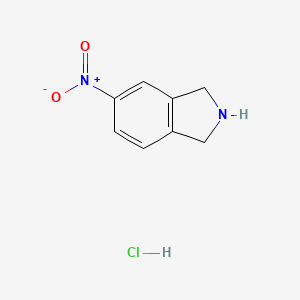

![2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide](/img/structure/B1386989.png)
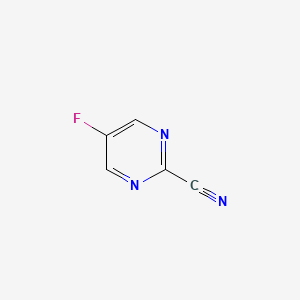

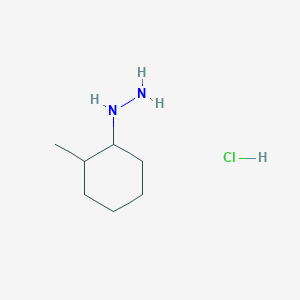
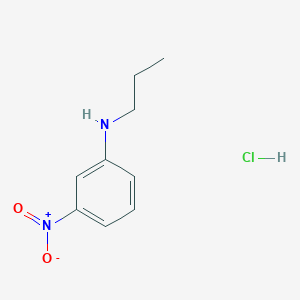
![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![(R)-(+)-2-Benzylhexahydropyrrolo[1,2-a]pyrazin-6(7H)-one](/img/structure/B1386997.png)
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)